3-(5-Chlorothiophen-2-yl)-propenoic acid physicochemical properties and characterization
3-(5-Chlorothiophen-2-yl)-propenoic acid physicochemical properties and characterization
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-(5-Chlorothiophen-2-yl)-propenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5-Chlorothiophen-2-yl)-propenoic acid, also known as (2E)-3-(5-chlorothiophen-2-yl)acrylic acid, is a substituted acrylic acid derivative containing a chlorothiophene moiety. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene-based compounds. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, alongside detailed, field-proven protocols for its characterization using modern analytical techniques. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. These parameters influence everything from reaction kinetics and formulation to bioavailability and material performance.
Chemical Structure and Identifiers
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IUPAC Name: (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid[1]
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Synonyms: 3-(5-Chlorothiophen-2-yl)acrylic acid, (E)-3-(5-Chlorothiophen-2-yl)acrylic acid, 3-(5-chloro-2-thienyl)-2-propenoic acid[1]
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Molecular Formula: C₇H₅ClO₂S[1]
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Molecular Weight: 188.63 g/mol [1]
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Chemical Structure:
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of 3-(5-Chlorothiophen-2-yl)-propenoic acid. It is critical to note the distinction between experimentally determined values and computationally predicted data.
| Property | Value/Information | Source/Justification |
| Melting Point | Estimated: 160-170 °C | Based on the experimental melting point of the structurally similar (2E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid (160-164 °C)[3]. The chloro-substituent is expected to have a similar or slightly higher melting point due to increased molecular weight and polarity. |
| Boiling Point | Estimated: > 350 °C | Based on the predicted boiling point of the bromo-analog (350.1 °C)[4]. Experimental determination is often challenging due to potential decomposition at high temperatures. |
| Solubility | Predicted | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water, with solubility increasing at higher pH due to deprotonation of the carboxylic acid. Insoluble in non-polar solvents like hexane. |
| pKa | Estimated: ~4.0 | The pKa of the parent acrylic acid is approximately 4.25[5][6]. The electron-withdrawing nature of the chlorothiophene ring is expected to increase the acidity of the carboxylic acid, resulting in a slightly lower pKa. |
| Physical Form | Expected to be a solid at room temperature. | Based on the melting point estimate and the solid form of similar acrylic acid derivatives[3][4]. |
Synthesis Overview
The most common and efficient synthesis of 3-(5-Chlorothiophen-2-yl)-propenoic acid is via a Knoevenagel condensation reaction. This approach offers high yields and stereoselectivity for the desired (E)-isomer.
The reaction involves the base-catalyzed condensation of 5-chloro-2-thiophenecarboxaldehyde with malonic acid. The intermediate product subsequently undergoes decarboxylation upon heating to yield the final propenoic acid derivative.
Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of 3-(5-Chlorothiophen-2-yl)-propenoic acid. The following workflow provides a logical sequence of experiments.
Caption: A logical workflow for the synthesis and characterization of 3-(5-Chlorothiophen-2-yl)-propenoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for the compound and the ability to observe the acidic proton of the carboxylic acid.
3.1.1. ¹H NMR Spectroscopy: Expected Chemical Shifts
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.
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Vinyl Protons (-CH=CH-): Two doublets are expected. Due to the trans-configuration, a large coupling constant (J ≈ 15-16 Hz) is anticipated.
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The proton alpha to the carbonyl group (CH -COOH) will be further downfield, likely around 7.6-7.8 ppm .
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The proton beta to the carbonyl group (Ar-CH =) will be slightly upfield, around 6.4-6.6 ppm .
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Thiophene Protons: Two doublets corresponding to the two protons on the thiophene ring.
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The proton adjacent to the sulfur and the propenoic acid chain (at the C3 position) will likely appear around 7.1-7.3 ppm .
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The proton adjacent to the chlorine atom (at the C4 position) is expected to be slightly upfield, around 7.0-7.2 ppm .
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3.1.2. ¹³C NMR Spectroscopy: Expected Chemical Shifts
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Carbonyl Carbon (-COOH): Expected around 167-170 ppm .
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Vinyl Carbons (-CH=CH-): The carbon beta to the carbonyl is expected around 140-145 ppm , while the alpha carbon should be around 120-125 ppm .
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Thiophene Carbons: Four distinct signals are expected.
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The carbon bearing the chlorine atom (C5) will be around 130-135 ppm .
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The carbon attached to the propenoic acid chain (C2) is expected around 140-145 ppm .
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The other two thiophene carbons (C3 and C4) will appear in the 125-135 ppm range.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides invaluable information about the functional groups present in the molecule.
Protocol:
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Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
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Acquire a background spectrum of the empty sample holder.
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Place a small amount of the solid sample on the crystal and acquire the sample spectrum.
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Collect data from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1620-1640 | C=C stretch | Alkene |
| ~1400-1450 | C-O-H bend | Carboxylic Acid |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~970-990 | C-H bend (out-of-plane) | Trans-alkene |
| ~700-800 | C-Cl stretch | Chloro-substituent |
Expert Insight: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state[7]. The C=O stretching frequency is lower than that of a saturated carboxylic acid due to conjugation with the C=C double bond and the thiophene ring.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Protocol (Electrospray Ionization - ESI):
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Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Infuse the sample directly into the ESI source.
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Acquire the spectrum in both positive and negative ion modes.
Expected Results:
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Negative Ion Mode ([M-H]⁻): The most likely observed ion.
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Calculated m/z for C₇H₄ClO₂S⁻: 186.9626
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Positive Ion Mode ([M+H]⁺):
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Calculated m/z for C₇H₆ClO₂S⁺: 188.9772
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Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) should be clearly visible, providing strong evidence for the compound's identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a compound. A reverse-phase method is most appropriate.
Protocol:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm and 320 nm (to capture the absorbance of the conjugated system).
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Injection Volume: 10 µL.
Expert Insight: The use of TFA helps to sharpen peaks by ensuring the carboxylic acid is fully protonated. The purity should be reported as the area percentage of the main peak. For drug development applications, purity should exceed 98%.
Inter-technique Validation
The power of this multi-technique approach lies in the cross-validation of data.
Caption: Relationship between analytical techniques for structural validation.
Conclusion
References
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Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Journal of Applied Solution Chemistry and Modeling, 4, 7-18. Available at: [Link]
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ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water | Request PDF. Available at: [Link]
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PubChem. (n.d.). Acrylic acid. National Center for Biotechnology Information. Available at: [Link]
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Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Available at: [Link]
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PubChem. (n.d.). (E)-3-(5-Chlorothiophen-2-YL)acrylic acid. National Center for Biotechnology Information. Available at: [Link]
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NextSDS. (n.d.). (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid. Available at: [Link]
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Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
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